N-methyl-N-[2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl]methanesulfonamide
Description
Properties
IUPAC Name |
N-methyl-N-[2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S2/c1-16(22(2,19)20)12-15(18)17-9-8-14(21-11-10-17)13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYASLNSBDJKKJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCC(SCC1)C2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl]methanesulfonamide typically involves multiple steps. One common method includes the reaction of a thiazepane derivative with a sulfonamide precursor under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization from solvents like ethanol are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H20N2O3S
- Molecular Weight : 348.5 g/mol
- CAS Number : 1798543-19-7
The compound features a thiazepane ring and a methanesulfonamide moiety, which contribute to its unique chemical reactivity and biological activity.
Scientific Research Applications
-
Medicinal Chemistry
- Drug Development : This compound is being investigated for its potential as a therapeutic agent in treating various diseases. Its structural features allow it to interact with biological targets effectively.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.
-
Biological Research
- Mechanism of Action Studies : The compound's ability to bind to specific receptors or enzymes can alter their activity, providing insights into biochemical pathways. Understanding these interactions is crucial for drug design.
- Cancer Research : Investigations into its anticancer properties are ongoing, with focus on how it affects cancer cell proliferation and apoptosis.
-
Organic Synthesis
- Building Block for Complex Molecules : N-methyl-N-[2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl]methanesulfonamide serves as a versatile building block in organic synthesis, enabling the creation of more complex chemical entities.
- Reagent in Chemical Reactions : It can participate in various chemical reactions such as oxidation and substitution, facilitating the synthesis of diverse compounds.
Mechanism of Action
The mechanism of action of N-methyl-N-[2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl]methanesulfonamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Thiazepan Substituents
A closely related compound, N-methyl-N-(2-oxo-2-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethyl)methanesulfonamide (CAS-related derivative), differs in the substitution pattern of the thiazepan ring. Key comparisons include:
| Property | Target Compound | Pyrrolidinyl-Methyl Analog |
|---|---|---|
| Molecular Formula | C₁₅H₂₁N₂O₃S₂ | C₁₆H₂₈N₃O₃S₂ |
| Molecular Weight | 357.47 g/mol | 386.54 g/mol |
| Thiazepan Substituent | 7-Phenyl | 3-(Pyrrolidin-1-ylmethyl) |
| Key Functional Groups | Methanesulfonamide, ketone, phenyl, thiazepan | Methanesulfonamide, ketone, pyrrolidine, thiazepan |
The pyrrolidinyl-methyl analog’s additional nitrogen atom and bulkier substituent may enhance solubility in polar solvents compared to the phenyl-substituted target compound.
Comparison with Sulfonamide-Containing Herbicides
Sulfonamide derivatives such as metsulfuron methyl and triflusulfuron methyl () share the methanesulfonamide group but incorporate triazine rings instead of thiazepan systems.
| Property | Target Compound | Metsulfuron Methyl |
|---|---|---|
| Core Structure | 1,4-Thiazepan | 1,3,5-Triazin-2-yl |
| Functional Groups | Methanesulfonamide, ketone, phenyl | Methanesulfonamide, triazine, methyl, methoxy |
| Applications | Undocumented (likely medicinal) | Herbicide (inhibition of acetolactate synthase in plants) |
The triazine-based herbicides exhibit herbicidal activity via enzyme inhibition, while the target compound’s thiazepan core may enable interactions with mammalian targets, such as ion channels or proteases. The ketone group in the target compound could also serve as a reactive site for further derivatization, unlike the stable triazine ring in herbicides .
Table 1. Molecular and Functional Group Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Target Compound | C₁₅H₂₁N₂O₃S₂ | 357.47 | Methanesulfonamide, ketone, 7-phenyl-thiazepan |
| Pyrrolidinyl-Methyl Analog | C₁₆H₂₈N₃O₃S₂ | 386.54 | Methanesulfonamide, ketone, pyrrolidinyl-methyl-thiazepan |
| Metsulfuron Methyl | C₁₄H₁₅N₅O₆S | 381.36 | Methanesulfonamide, triazine, methoxy |
Table 2. Spectral Signatures
| Compound Type | IR νC=O (cm⁻¹) | IR νS=O (cm⁻¹) | ¹H-NMR (δ, ppm) |
|---|---|---|---|
| Target Compound | ~1700 | 1150–1350 | 2.5–4.0 (thiazepan), 7.2–7.6 (phenyl) |
| Triazoles [7–9] () | None | 1247–1255 | 7.0–8.5 (aromatic), 10.5–12.0 (NH) |
Q & A
Q. Methodological Insight :
- Use density functional theory (DFT) to model intermediate stability.
- Apply high-throughput screening for catalysts (e.g., Pd/C for coupling steps).
- Validate with LC-MS to track byproducts.
How can spectroscopic and chromatographic techniques resolve structural ambiguities in this compound?
Basic Research Question
Structural confirmation requires a combination of:
- ¹H/¹³C NMR : Assign peaks for the methanesulfonamide group (δ 3.0–3.5 ppm) and the 7-phenyl-thiazepane ring (aromatic protons at δ 7.2–7.8 ppm).
- FT-IR : Confirm carbonyl (C=O) stretching at ~1680 cm⁻¹ and sulfonamide S=O at ~1350 cm⁻¹.
- HPLC-PDA : Monitor purity (>98%) using a C18 column with acetonitrile/water gradients .
Advanced Challenge :
Overlapping signals in crowded spectra (e.g., thiazepane protons) can be resolved via 2D NMR (HSQC, HMBC) or X-ray crystallography.
What safety protocols are critical when handling this compound in laboratory settings?
Basic Research Question
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for reactions involving volatile intermediates (e.g., sulfonyl chlorides).
- Waste Disposal : Segregate halogenated byproducts (e.g., from thiazepane synthesis) per EPA guidelines .
Q. Advanced Consideration :
- Conduct thermal stability tests (DSC/TGA) to assess explosion risks during scale-up.
How can quantum mechanics/molecular mechanics (QM/MM) models elucidate the reaction mechanism of this compound formation?
Advanced Research Question
QM/MM simulations can map the energy landscape of key steps, such as:
- Nucleophilic Attack : Sulfonamide nitrogen attacking a carbonyl carbon.
- Ring Closure : Thiazepane formation via intramolecular SN2.
- Kinetic vs. Thermodynamic Control : Predict dominant pathways under varying temperatures .
Advanced Research Question
- Design of Experiments (DoE) : Apply Box-Behnken or central composite designs to optimize variables (catalyst loading, pH, temperature).
- CRDC Classifications : Align with RDF2050112 (reaction fundamentals) and RDF2050108 (process control) for reactor design .
Advanced Research Question
- LC-HRMS : Detect sub-0.1% impurities (e.g., des-methyl analogs).
- NMR Cryoprobe : Enhance sensitivity for low-abundance stereoisomers.
- ICP-MS : Screen for metal catalysts (e.g., Pd, Cu) at ppb levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
